![molecular formula C13H13NO2S B1351965 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 54001-06-8](/img/structure/B1351965.png)
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one involves various strategies, including one-pot reactions and the use of eco-friendly solvents. For instance, a one-pot C–C and C–N bond-forming strategy was employed to synthesize novel benzo[d]thiazol-2-ylamino derivatives in water, highlighting the operational simplicity and environmental benefits of such methods . Similarly, the synthesis of a highly potent 5-HT3 receptor antagonist involved selective reactions, indicating the potential for creating structurally novel series of compounds .
Molecular Structure Analysis
The molecular and crystal structures of related thiazole compounds have been extensively studied. X-ray diffraction analysis has been used to determine the nonplanar structure of a 1,4-dihydro-5H-tetrazole-5-thione derivative and its complex with Cd(II), revealing interesting features such as centrosymmetric dimers and chain structures in the crystal . Additionally, the solid-state structure of a 5-nitro furan-2-ylmethylen thiazolidin-4-one compound was investigated, providing insights into the intermolecular interactions and molecular packing .
Chemical Reactions Analysis
The reactivity of thiazole derivatives allows for the synthesis of various heterocycles. For example, 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been used as a synthon for the regiospecific synthesis of five and six-membered heterocycles, demonstrating the versatility of thiazole compounds in cyclocondensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystal structure analysis of a bis(4-methoxyphenyl) pentane-1,5-dione derivative revealed weak hydrogen bonds and π-π stacking interactions, which contribute to the formation of a two-dimensional layer framework . These interactions can significantly affect the physical properties, such as solubility and melting point, as well as the chemical reactivity of the compounds.
Wissenschaftliche Forschungsanwendungen
QSAR-Analysis in Antioxidant Activity
A study focused on the QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives to evaluate their potential as antioxidants. Fourteen new derivatives were analyzed, revealing that antioxidant activity is influenced by factors such as molecule size, lipophilicity, and energy parameters. The study proposes these QSAR models for predicting antioxidant activity in related compounds, serving as a basis for designing new potential antioxidants (І. Drapak et al., 2019).
Reactivity in Organometallic Chemistry
Another research explored the reactivity of compounds with structural similarities, focusing on bis(pyrazol-1-yl)methanes functionalized by 2-hydroxyphenyl and 2-methoxyphenyl groups. The study examined their reactions with W(CO)5THF, contributing to the understanding of such compounds' reactivity and potential applications in organometallic chemistry and catalysis (K. Ding et al., 2011).
Biological Activity Studies
Research on certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles demonstrated that chlorine-substituted derivatives exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (P. Uma et al., 2017).
Synthesis and Pharmacological Evaluation
A potent PPARpan agonist, closely related structurally, was synthesized through a seven-step process. This compound's efficient synthesis and biological activity highlight its potential in therapeutic applications, particularly in metabolic disorders (Jiasheng Guo et al., 2006).
Anticancer Activity
A study on the synthesis, crystal structure, and biological activity of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione revealed fungicidal properties, suggesting potential applications in developing anticancer agents. The compound's structure-activity relationship provides insights into designing new therapeutic molecules (Mao-Jing Wu, 2013).
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-12(9(2)15)17-13(14-8)10-4-6-11(16-3)7-5-10/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAHBKVFLNFHAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B1351886.png)
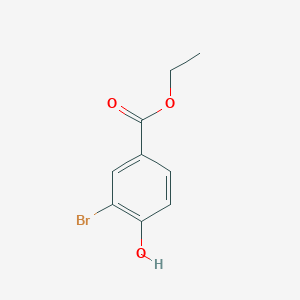
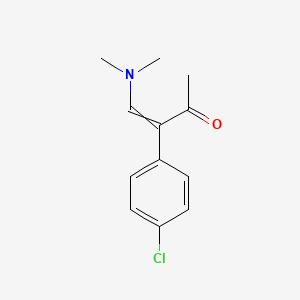
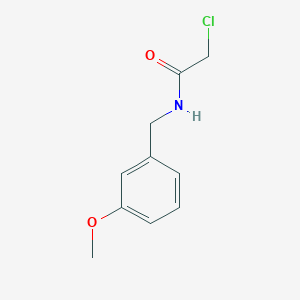
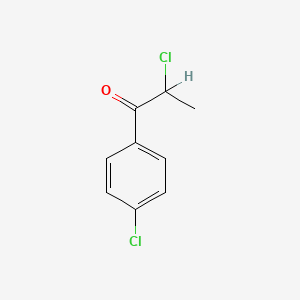
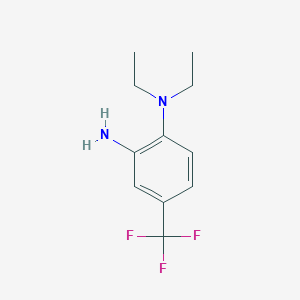
![7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1351901.png)
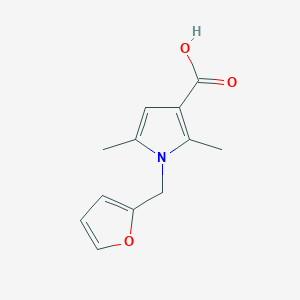

![[(2-Isothiocyanatoethyl)thio]benzene](/img/structure/B1351909.png)
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B1351915.png)
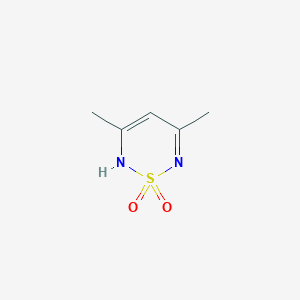
![3-acetyl-2-[(E)-(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B1351926.png)